Aluminiumtripolyphosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

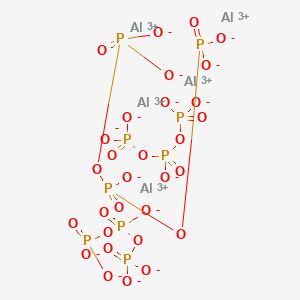

Aluminiumtripolyphosphate is an inorganic compound with the chemical formula Al(PO3)3. It appears as a colorless crystal or white powder and is known for its high thermal stability, fire resistance, and excellent hygroscopicity . This compound is widely used in various industrial applications, particularly as a corrosion inhibitor and flame retardant.

Preparation Methods

Aluminiumtripolyphosphate can be synthesized through several methods. One common approach involves reacting aluminium trichloride with phosphoric acid in an anhydrous environment to avoid the formation of crystal water . Another method includes adding aluminium hydroxide to an aqueous solution of phosphoric acid, maintaining the temperature between 75-100°C, and then calcining the intermediate product at 250-350°C to obtain anhydrous this compound . These methods are suitable for industrial production due to their efficiency and ability to yield high-purity products.

Chemical Reactions Analysis

Aluminiumtripolyphosphate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, although specific details on these reactions are limited.

Substitution: It can react with other compounds to form different phosphates.

Common reagents used in these reactions include phosphoric acid and aluminium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Aluminiumtripolyphosphate has a wide range of scientific research applications:

Chemistry: Used as a corrosion inhibitor in coatings and paints to protect metals from rust and degradation.

Biology: Its role as a flame retardant makes it valuable in the development of fire-resistant materials.

Medicine: Limited direct applications, but its properties can be leveraged in biomedical research for developing protective coatings.

Mechanism of Action

The primary mechanism by which aluminiumtripolyphosphate exerts its effects is through the formation of a passivation film on metal surfaces. This film inhibits the initiation and progression of corrosion by blocking the interaction between the metal and corrosive agents . The compound’s chelating properties also contribute to its effectiveness as a corrosion inhibitor.

Comparison with Similar Compounds

Aluminiumtripolyphosphate can be compared with other phosphates such as:

Sodium Tripolyphosphate (Na5P3O10): Commonly used as a deflocculant and water softener.

Sodium Hexametaphosphate (NaPO3)n: Used in water treatment and as a dispersing agent.

Monoaluminium Phosphate (Al(H2PO4)3): Used in dental cements and refractory binders.

This compound is unique due to its high thermal stability, fire resistance, and strong chelating properties, making it particularly effective as a corrosion inhibitor and flame retardant.

Properties

Molecular Formula |

Al5O30P9 |

|---|---|

Molecular Weight |

893.65 g/mol |

IUPAC Name |

pentaaluminum;[oxido(phosphonatooxy)phosphoryl] phosphate |

InChI |

InChI=1S/5Al.3H5O10P3/c;;;;;3*1-11(2,3)9-13(7,8)10-12(4,5)6/h;;;;;3*(H,7,8)(H2,1,2,3)(H2,4,5,6)/q5*+3;;;/p-15 |

InChI Key |

ZTFZSHLWORMEHO-UHFFFAOYSA-A |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-1-{[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12275592.png)

![4-[6-methyl-2-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12275640.png)

![1-Azaspiro[4.5]decan-4-one, hydrochloride](/img/structure/B12275648.png)